

Application Notes for BAY1143572 In Vitro Cell Viability Assays

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Compound of Interest

Compound Name: BAY1143572

Cat. No.: B1191584

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Introduction

BAY1143572, also known as Atuveciclib, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in the regulation of gene transcription.[3] By inhibiting CDK9, **BAY1143572** prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a reduction in the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MYC.[1][4] This mechanism ultimately induces apoptosis and inhibits proliferation in cancer cells, making **BAY1143572** a promising therapeutic agent in oncology.

These application notes provide detailed protocols for assessing the in vitro efficacy of **BAY1143572** on cancer cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action

BAY1143572 selectively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity. This leads to a decrease in the phosphorylation of RNA Polymerase II at Serine 2 (Ser2), which is essential for transcriptional elongation. The subsequent downregulation of key survival proteins, most notably MYC, triggers apoptosis in cancer cells that are dependent on high transcriptional activity for their survival.[1][5]

Data Presentation

The anti-proliferative activity of **BAY1143572** has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of **BAY1143572** Against Kinases

Target	Assay System	IC50 (nM)
CDK9/CycT1	Kinase Assay	13
GSK3 α	Kinase Assay	45
GSK3 β	Kinase Assay	87

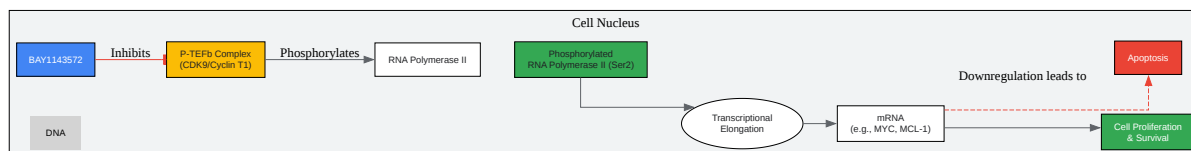
Data sourced from MedChemExpress and Selleck Chemicals.[\[2\]](#)[\[6\]](#)

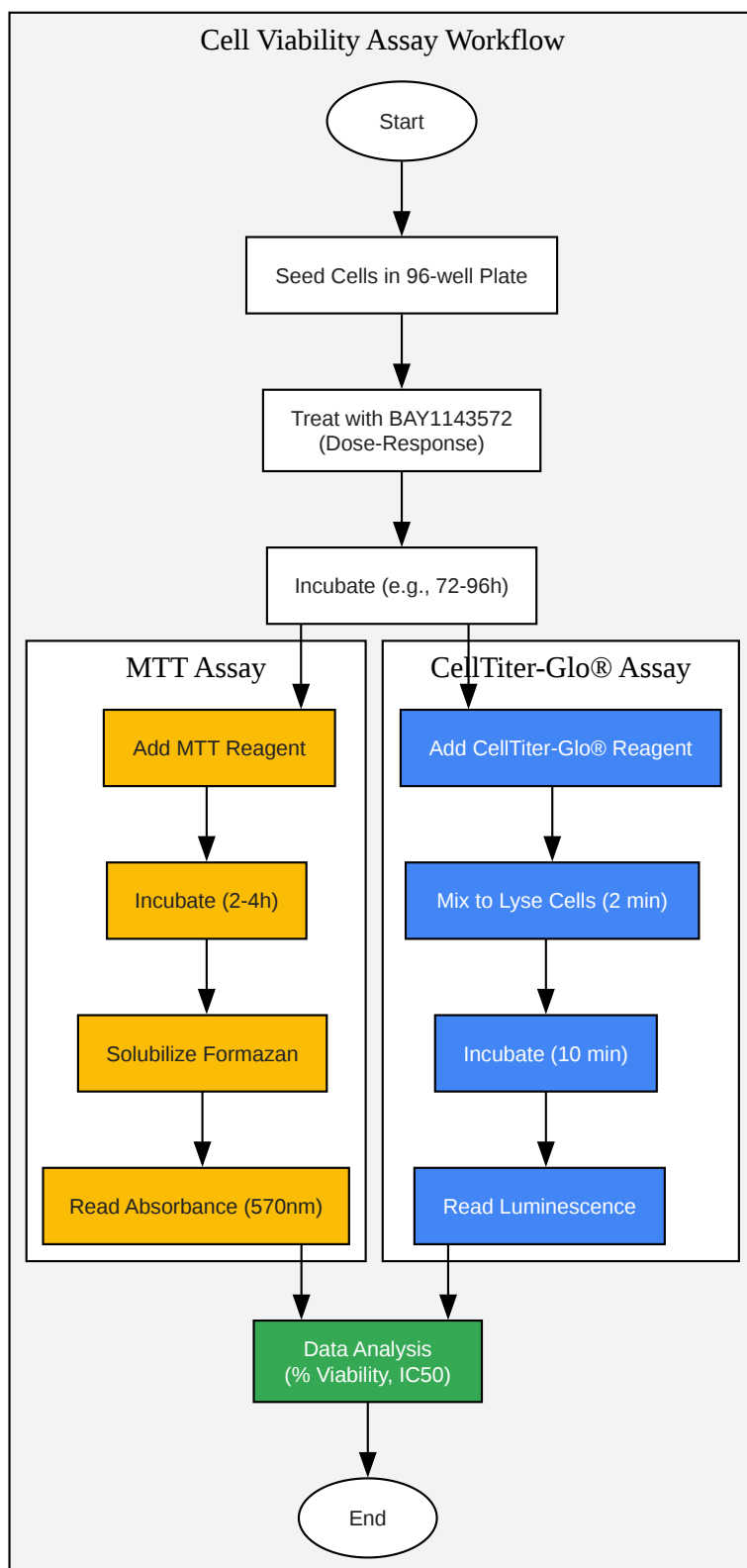
Table 2: Anti-proliferative Activity of **BAY1143572** in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	IC50 (μM)	Incubation Time (hrs)
A-431	Epidermoid Carcinoma	MTT Assay	0.34	72
A549	Lung Carcinoma	MTT Assay	3.29	72
HeLa	Cervical Cancer	Proliferation Assay	0.92	96
MOLM-13	Acute Myeloid Leukemia	Proliferation Assay	0.31	96
HuH7	Hepatocellular Carcinoma	MTT Assay	Varies	Not Specified
HLE	Hepatocellular Carcinoma	MTT Assay	Varies	Not Specified
HepG2	Hepatocellular Carcinoma	MTT Assay	Varies	Not Specified

Data sourced from MedChemExpress and other research articles.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Signaling Pathway Diagram





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